2-chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Overview
Description
EN106 is a potent inhibitor of FEM1B, a cysteine-reactive covalent ligand that effectively disrupts the recognition of FEM1B’s crucial reductive stress substrate, FNIP1 . This compound has garnered significant attention due to its unique ability to target specific proteins for degradation, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
EN106 is synthesized through a series of chemical reactions involving the formation of covalent bonds with cysteine residues. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure . The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of EN106 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
EN106 undergoes several types of chemical reactions, including:
Oxidation: EN106 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.
Substitution: EN106 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of EN106, while reduction can produce reduced derivatives .
Scientific Research Applications
EN106 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and covalent ligand interactions.
Biology: Helps in understanding the role of FEM1B and FNIP1 in cellular processes and stress responses.
Medicine: Potential therapeutic applications in targeted protein degradation and treatment of diseases related to protein dysfunction.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
EN106 exerts its effects by targeting cysteine residues in FEM1B, a component of the cellular response to reductive stress. By binding to C186 in FEM1B, EN106 disrupts the recognition of FNIP1, a key reductive stress substrate . This disruption leads to the degradation of specific proteins, making EN106 a valuable tool in targeted protein degradation applications .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-type immunomodulatory drugs: These drugs attract the CUL4 adaptor cereblon.
Ligands that recruit the CUL2 adaptor VHL: These ligands are used in targeted protein degradation applications
Uniqueness of EN106
EN106 is unique due to its ability to target a natural E3 ligase-substrate binding site, specifically FEM1B. This specificity allows for precise protein degradation, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-13(17)16(5-1-4-15)10-2-3-11-12(8-10)19-7-6-18-11/h2-3,8H,1,5-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDJSVHDOXCYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N(CCC#N)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152090 | |
Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757192-67-9 | |
Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=757192-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001152090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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